Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes an ester functional group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate typically involves the reaction of ethyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is typically conducted at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with biological molecules. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Similar in structure but contains a furan ring instead of an amino group.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Contains a pyridine ring and an amino group, making it structurally similar.
Properties
CAS No. |
832732-25-9 |
---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-5-11(9(3)4)8-7-10(12)13-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
GPHWDEUOWQHODU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C=CC(=O)OCC)C(C)C |
Origin of Product |
United States |
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